molecular formula C11H22 B1199125 5-Methyldec-1-ene

5-Methyldec-1-ene

Cat. No.: B1199125
M. Wt: 154.29 g/mol
InChI Key: GHCFSQGBRCMQNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyldec-1-ene is an organic compound with the molecular formula C11H22, characterized by a terminal carbon-carbon double bond and a branched methyl group on its carbon chain . This structure classifies it as an alkene with an allylic hydrogen, making it a candidate for the Alder-ene reaction, a pericyclic group transfer reaction widely used in organic synthesis . In this concerted mechanism, the alkene (ene) component reacts with an electron-deficient enophile (such as an activated alkene, alkyne, or carbonyl compound), leading to the formation of a new sigma bond with migration of the double bond and a 1,5-hydrogen shift . Researchers value 5-Methyldec-1-ene for its utility in constructing more complex molecular architectures, particularly in Lewis acid-catalyzed ene reactions, which allow for high yields and selectivities under milder conditions . Its application is essential in developing synthetic methodologies and studying reaction mechanisms in a laboratory setting. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or personal use.

Properties

IUPAC Name

5-methyldec-1-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22/c1-4-6-8-10-11(3)9-7-5-2/h5,11H,2,4,6-10H2,1,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCFSQGBRCMQNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)CCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80880928
Record name 1-decene, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80880928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54244-79-0
Record name 1-decene, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80880928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Structural Information

  • IUPAC Name: 5-methyldec-1-ene
  • CAS Number: 54244-79-0
  • Synonyms: 5-Methyl-1-decene, 1-Decene, 5-methyl-

Physical Properties

  • Boiling Point: Not extensively documented; however, alkenes generally have lower boiling points than their corresponding alkanes due to their unsaturation.

Cancer Metabolism

5-Methyldec-1-ene has been identified as a metabolite in cancer metabolism. Its presence in biological samples can indicate altered metabolic pathways associated with cancer progression. Research indicates that volatile organic compounds (VOCs), including this alkene, can serve as potential biomarkers for prostate cancer detection .

Biomarker Studies

Recent studies have highlighted the importance of identifying specific volatile compounds in urine that correlate with prostate cancer. In particular, the detection of altered levels of metabolites such as 5-methyldec-1-ene can differentiate cancer patients from healthy individuals, showcasing its potential role in non-invasive diagnostic methods .

Flavoring and Fragrance Industry

Due to its unique chemical properties, 5-methyldec-1-ene may also find applications in the flavoring and fragrance industries. Compounds in the alkene family are often used to create specific scents and flavors, contributing to the formulation of various consumer products.

Synthetic Organic Chemistry

In synthetic organic chemistry, alkenes like 5-methyldec-1-ene serve as intermediates for the production of more complex molecules. Their reactivity allows for various transformations that are essential in creating pharmaceuticals and agrochemicals.

Case Study: Prostate Cancer Biomarkers

A study conducted on urinary volatile profiles identified a panel of compounds that could distinguish prostate cancer patients from controls. Among these compounds was 5-methyldec-1-ene, which demonstrated significant differences in concentration levels between groups, suggesting its utility as a biomarker for early detection .

Table: Comparison of Volatile Compounds in Cancer Detection

CompoundSensitivitySpecificityNotes
5-Methyldec-1-eneHighModerateDetected in urine samples
Other VOCsVariableVariableAdditional compounds noted

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Properties

The following table summarizes critical data for 5-Methyldec-1-ene and its closest structural analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS RN Key Structural Features Source
5-Methyldec-1-ene C₁₁H₂₂ 154.297 54244-79-0 Methyl branch at C5; double bond at C1
5-Methyl-1-undecene C₁₂H₂₄ 168.319 74630-38-9 Methyl branch at C5; longer chain (C11)
6-Methyl-(E)-3-undecene C₁₂H₂₄ 168.32 74630-52-7 Methyl branch at C6; double bond at C3 (E)
5-Methylhex-4-en-1-amine C₇H₁₅N 113.204 115610-15-6 Methyl branch at C5; amine group at C1

Comparative Analysis

Chain Length and Branching
  • 5-Methyl-1-undecene (C₁₂H₂₄) shares the methyl group position (C5) but has a longer carbon chain (11 carbons vs. 10 in 5-Methyldec-1-ene). This increased chain length elevates its molecular weight to 168.319 g/mol and likely enhances hydrophobicity compared to the shorter-chain analog .
  • 6-Methyl-(E)-3-undecene (C₁₂H₂₄) differs in both substituent position (methyl at C6) and double bond location (C3), introducing geometric isomerism (E-configuration). These factors influence reactivity, as the double bond position affects electron density distribution .
Functional Group Variations
  • 5-Methylhex-4-en-1-amine (C₇H₁₅N) introduces an amine group at C1, significantly altering polarity and reactivity.
Physical and Chemical Behavior
  • Boiling Points and Solubility : While specific data are unavailable in the provided evidence, molecular weight trends suggest that 5-Methyl-1-undecene and 6-Methyl-(E)-3-undecene (both C₁₂H₂₄) would have higher boiling points than 5-Methyldec-1-ene (C₁₁H₂₂) due to increased van der Waals interactions.
  • Reactivity : The terminal double bond in 5-Methyldec-1-ene makes it more reactive in radical polymerization compared to internal alkenes like 6-Methyl-(E)-3-undecene.

Q & A

Q. How can kinetic studies of 5-Methyldec-1-ene’s stability under varying pH and temperature conditions be structured?

  • Methodological Answer :
  • Accelerated Aging Tests : Expose samples to pH 3–10 buffers at 40–80°C. Monitor degradation via UV-Vis (λ = 210 nm for conjugated dienes) and LC-MS.
  • Rate Modeling : Fit data to first-order kinetics and calculate activation energy (Ea) using the Arrhenius equation. Include error bars for 95% confidence intervals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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